

Eilatin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Eilatin*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and potential mechanisms of action of **Eilatin**, a heptacyclic marine alkaloid. The information is intended for researchers and professionals involved in oncology drug discovery and development.

Chemical Identification

Identifier	Value	Reference
IUPAC Name	3,13,16,26-tetrazaheptacyclo[13.11.1.12,1.0.4,9.0.19,27.020,25.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene	[1]
CAS Number	120154-96-3	[1]
Molecular Formula	C ₂₄ H ₁₂ N ₄	[1]
Molecular Weight	356.4 g/mol	[1]

Biological Activity: Antileukemic Properties

Eilatin, isolated from the Red Sea purple tunicate *Eudistoma* sp., has demonstrated significant antileukemic effects, particularly against Philadelphia chromosome-positive (Ph+) cells characteristic of Chronic Myeloid Leukemia (CML).[\[2\]](#)

The following table summarizes the key quantitative findings from a study on the effect of **Eilatin** on human myeloid progenitor cells.

Cell Type	Treatment	Concentration	Effect	Reference
CD34+ cells from CML patients	Eilatin	10^{-7} M	42.4% reduction in BCR/ABL fusion signals	[2]
CD34+ cells from CML patients	IFN-alpha	500 U/mL	32.8% reduction in BCR/ABL fusion signals	[2]
CD34+ cells from CML patients	Ara-C	10^{-9} M	26.0% reduction in BCR/ABL fusion signals	[2]

Experimental Protocols

The following are generalized experimental protocols based on published research for assessing the antileukemic activity of **Eilatin**.[\[2\]](#)

- Cell Isolation: Isolate CD34+ progenitor cells from the peripheral blood or bone marrow of CML patients and normal individuals using standard immunomagnetic separation techniques.
- Cell Culture: Culture the isolated cells in an appropriate medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with fetal bovine serum, L-glutamine, and a cocktail of hematopoietic growth factors.
- Treatment: Expose the cultured cells to varying concentrations of **Eilatin** (e.g., 10^{-7} M), along with positive controls such as Interferon-alpha (IFN-alpha) and Cytarabine (Ara-C), for a specified duration (e.g., 16 hours).

- Colony-Forming Unit-Cell (CFU-C) Assay: Plate the treated and control cells in a methylcellulose-based medium to assess the proliferation of myeloid progenitor cells. Count the number of colonies after a suitable incubation period (e.g., 14 days).
- Liquid Culture Proliferation: Monitor the proliferation of cells in liquid culture using standard cell counting methods (e.g., trypan blue exclusion) over a period of several days.
- Fluorescence In Situ Hybridization (FISH): Use a dual-color FISH probe specific for the BCR and ABL genes to detect the BCR/ABL fusion gene in interphase nuclei of treated and untreated CD34+ cells.
- Quantification: Enumerate the percentage of cells with the BCR/ABL fusion signal in at least 200 nuclei per sample to determine the effect of the treatment.

Signaling Pathways and Mechanism of Action

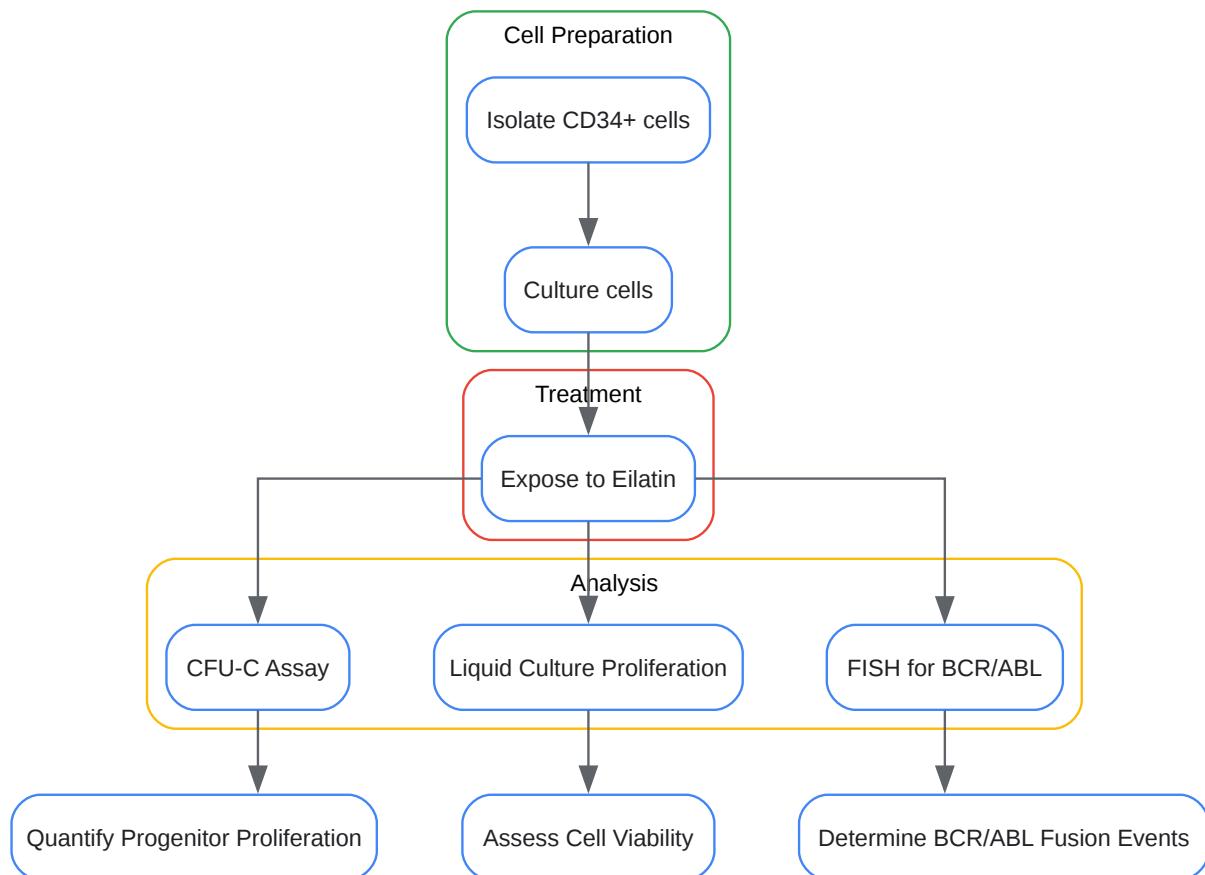
Eilatin belongs to the pyridoacridine class of alkaloids.^[3] The precise signaling pathway through which **Eilatin** exerts its antileukemic effects has not been fully elucidated. However, based on its chemical class and observed biological activities, several mechanisms are proposed.

Pyridoacridine alkaloids are known to:

- Intercalate into DNA: Their planar aromatic structure allows them to insert between the base pairs of DNA, which can interfere with replication and transcription.^[4]
- Inhibit Topoisomerase II: This enzyme is crucial for relieving topological stress in DNA during replication. Its inhibition leads to DNA damage and apoptosis.^[3]
- Generate Reactive Oxygen Species (ROS): The production of ROS can induce oxidative stress and trigger apoptotic pathways in cancer cells.^{[3][5]}

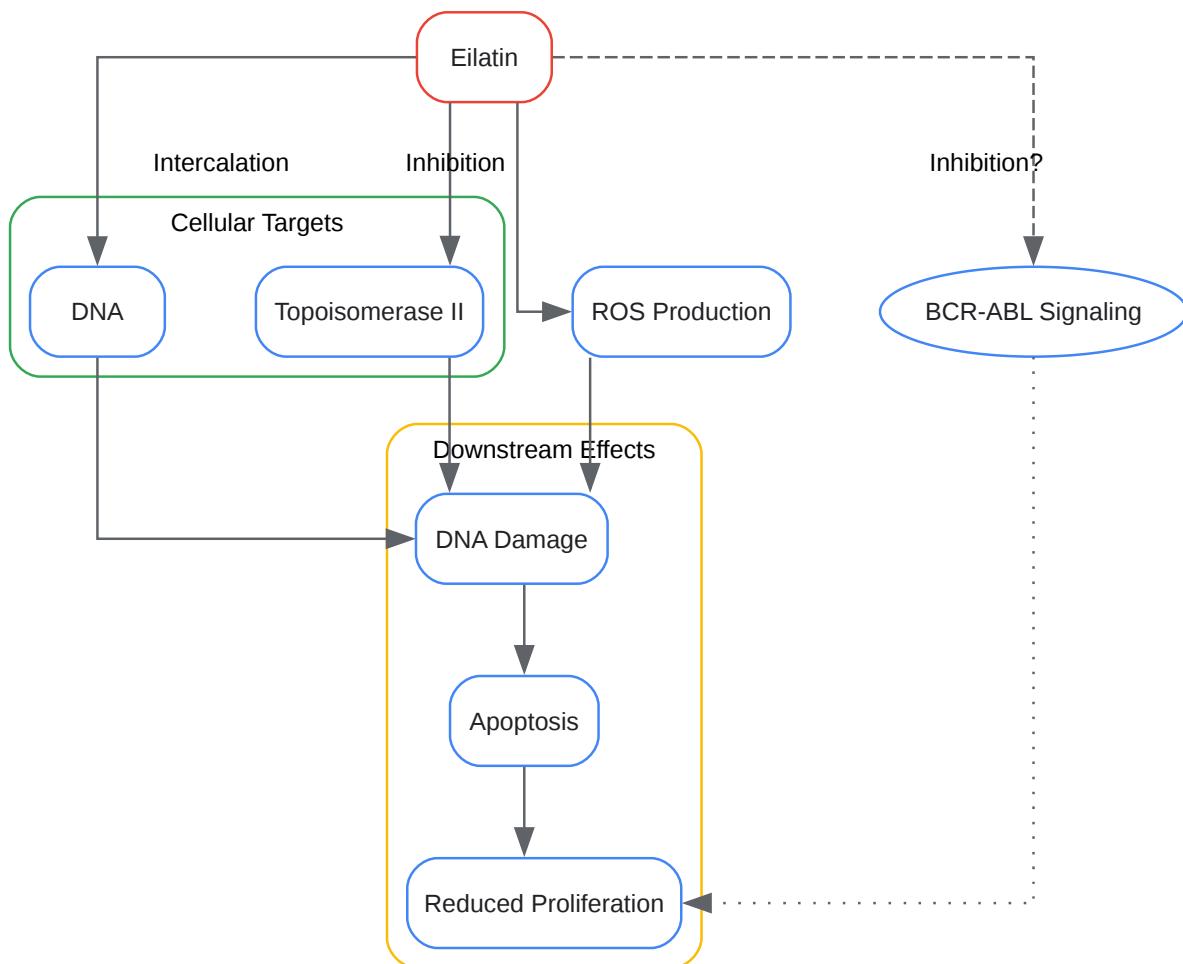
The observed reduction in BCR/ABL fusion signals in CML cells treated with **Eilatin** strongly suggests an interaction with the BCR-ABL signaling pathway, a critical driver of CML pathogenesis.^{[2][6]} This could occur through direct inhibition of the BCR-ABL kinase, induction of its degradation, or by affecting downstream signaling components.

Visualizations



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Caption: Experimental workflow for evaluating the antileukemic activity of **Eilatin**.

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Caption: Proposed mechanisms of action for pyridoacridine alkaloids like **Eilatin**.

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